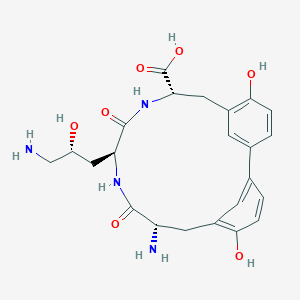
Biphenomycin B
Descripción general
Descripción
Biphenomycin B is a highly potent antibiotic against Gram-negative, β-lactam-resistant bacteria . It was initially isolated from culture filtrates of Streptomyces griseorubiginosus .
Synthesis Analysis
The total synthesis of Biphenomycin B has been reported in several studies . The synthesis involves three independent building blocks. The key steps include a clean Suzuki–Miyaura coupling of a free acid iodide, a novel 4-hydroxyornithine synthesis, and a high-yielding macrolactamization . A practical deprotection protocol allowed the isolation of the target compound with excellent recovery and purity .Molecular Structure Analysis
The molecular structure of Biphenomycin B is complex and involves a biaryl antibiotic structure . The synthesis process involves the formation of a 15-membered ring structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Biphenomycin B include a clean Suzuki–Miyaura coupling of a free acid iodide, a novel 4-hydroxyornithine synthesis, and a high-yielding macrolactamization . These reactions were carried out under an inert atmosphere of argon .Physical And Chemical Properties Analysis
Biphenomycin B is a colorless solid . Its molecular formula is C23H28N4O7 and it has a molecular weight of 472.491 .Aplicaciones Científicas De Investigación
Biphenomycin B and its derivatives can be synthesized through a Suzuki coupling reaction and macrolactam formation. This synthesis allows for studies on the influence of the central amino acid's polar side chain on translation inhibition (He et al., 2011).
Biphenomycins A and B, found in Streptomyces griseorubiginosus, are novel peptide antibiotics with potential as antibacterial agents against Gram-positive bacteria and low acute toxicity in mice (Ezaki et al., 1985a), (Ezaki et al., 1985b).
A flexible total synthesis of biphenomycin B demonstrates excellent recovery and purity, using three independent building blocks and a practical deprotection protocol (Waldmann et al., 2008).
Biphenomycin C, a precursor of biphenomycin A, is a peptide composed of biphenomycin A and arginylserine residue, produced in mixed culture of Streptomyces griseorubiginosus and Pseudomonas maltophilia (Ezaki et al., 1993).
The kilogram-scale synthesis of desoxy-biphenomycin B core achieved a 19.5% overall yield, using a 16-step sequence and an early discovery route (Berwe et al., 2011).
The biphenomycin B analogue was synthesized using a double Heck coupling procedure and L-lysine as the middle amino acid residue, demonstrating a short synthesis time (Carlström & Frejd, 1991).
Total synthesis of biphenomycin B and biphenomycin A showed potent antibacterial activity against Gram-positive bacteria, with biphenomycin B synthesized in 85% yield within 5 minutes (Schmidt et al., 1992).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,17-dihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7/c24-10-15(28)9-17-22(32)27-18(23(33)34)8-14-6-12(2-4-20(14)30)11-1-3-19(29)13(5-11)7-16(25)21(31)26-17/h1-6,15-18,28-30H,7-10,24-25H2,(H,26,31)(H,27,32)(H,33,34)/t15-,16+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLPMCIPYGNLJD-OWSLCNJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(C(=O)NC(CC2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)C(=O)O)CC(CN)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)C(=O)O)C[C@H](CN)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143025 | |
| Record name | Biphenomycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenomycin B | |
CAS RN |
100217-74-1 | |
| Record name | Biphenomycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100217741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biphenomycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



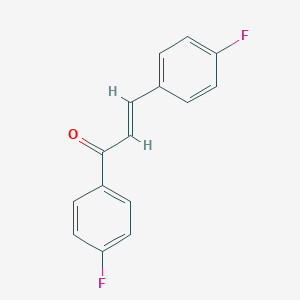
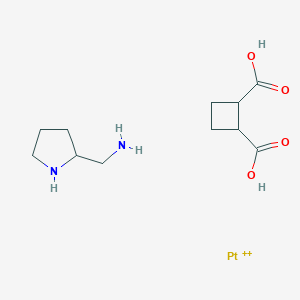
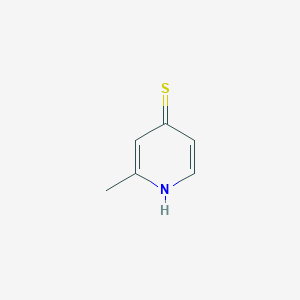
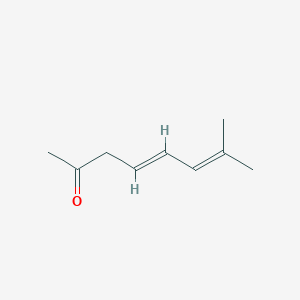
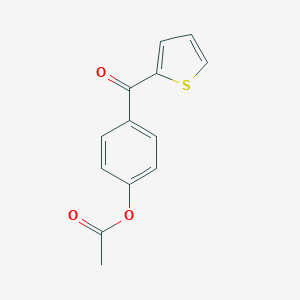
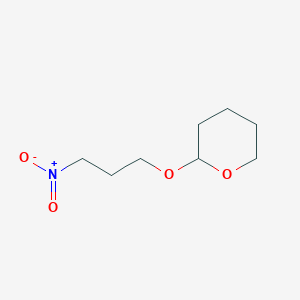
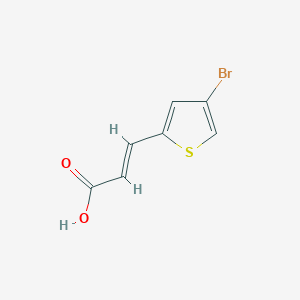

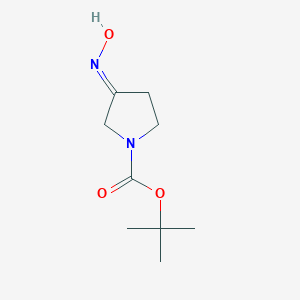
![2,3-Dihydrofuro[2,3-c]pyridin-3-ol](/img/structure/B11355.png)
![Cucurbit[8]uril](/img/structure/B11357.png)
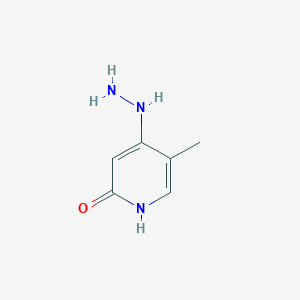
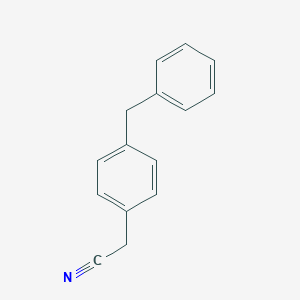
![ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate](/img/structure/B11361.png)